2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-b]pyridazine structure. This can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The key steps often involve the formation of carbon-nitrogen and carbon-carbon bonds, which are facilitated by catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, organic solvents, and specific temperature and pressure conditions to drive the reactions to completion. For example, palladium-catalyzed cross-coupling reactions are often employed to form carbon-carbon bonds in the synthesis of complex organic molecules .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, cellular pathways, and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it might inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Phenoxyacetic Acid Derivatives: These compounds are structurally related and have applications in agriculture and medicine.
Uniqueness
What sets 2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide apart is its unique combination of functional groups and heterocyclic structures, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for both research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-28-21-10-9-19-24-18(12-26(19)25-21)14-3-2-4-16(11-14)23-20(27)13-29-17-7-5-15(22)6-8-17/h2-12H,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMUVVDOSWALON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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